p38α MAP Kinase Inhibitory Potency of Cyclobutyl-Containing Congener (IC₅₀ = 9.10 nM)
A direct analog bearing the identical 3-cyclobutyl-[1,2,4]triazolo[3,4-a]pyridin-6-yl core (BDBM16402) demonstrates potent p38α MAP kinase inhibition with an IC₅₀ of 9.10 nM [1]. This provides a quantitative benchmark for the scaffold's intrinsic kinase-binding capability. In contrast, the class-level kinase inhibition potential of simpler, non-cyclobutyl triazolopyridine amines (e.g., 8-methyl, 8-bromo, N-ethyl derivatives) is described qualitatively without comparable potency data, suggesting the cyclobutyl substituent may confer a favorable binding interaction in this context .
| Evidence Dimension | p38α MAP kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.10 nM (measured for analog BDBM16402 bearing the identical 3-cyclobutyl-[1,2,4]triazolo[3,4-a]pyridin-6-yl core) |
| Comparator Or Baseline | Other [1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives (e.g., 8-methyl, 8-bromo, N-ethyl); no quantitative p38α IC₅₀ data reported |
| Quantified Difference | Not calculable; comparator lacks quantitative data |
| Conditions | In vitro enzymatic assay with activated p38α kinase; IC₅₀ determined by incubating test compound with activated p38-alpha in a 96-well plate pre-treated with ATF-2-GST |
Why This Matters
Demonstrates that the 3-cyclobutyl substitution pattern can yield low nanomolar kinase inhibition, providing a rationale for selecting this scaffold over uncharacterized or less potent analogs in p38α-targeted programs.
- [1] BindingDB Entry BDBM16402. 5-{3-cyclobutyl-[1,2,4]triazolo[3,4-a]pyridin-6-yl}-4-(2,4,5-trifluorophenyl)-1,3-oxazole; p38-alpha IC₅₀ = 9.10 nM. Available online: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=16402 View Source
